HC Blue no. 17

Description

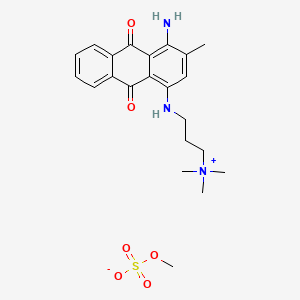

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]propyl-trimethylazanium;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2.CH4O4S/c1-13-12-16(23-10-7-11-24(2,3)4)17-18(19(13)22)21(26)15-9-6-5-8-14(15)20(17)25;1-5-6(2,3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H2-,22,23,25,26);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNBFDTUGLSSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167851 | |

| Record name | HC Blue no. 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-75-2 | |

| Record name | Cationic Blue 347 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Blue no. 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Blue no. 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium, [3-[(4-amino-3-methyl-1-anthraquinonyl)amino]propyl]trimethyl-, methyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC BLUE NO. 17 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8432OLU48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Spectroscopic Characterization and Theoretical Elucidation of Hc Blue No. 17

Advanced Vibrational and Electronic Spectroscopy of HC Blue no. 17

Vibrational and electronic spectroscopy are cornerstone techniques for probing the molecular framework and electron distribution of dye molecules. For this compound, these methods reveal critical information about its functional groups, conjugation pathways, and photo-physical behavior.

The chemical characterization of this compound has been confirmed through Infrared (IR) spectroscopy, among other methods. europa.eu The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The anthraquinone (B42736) core, substituted aromatic rings, amine groups, and alkyl chains each contribute a unique signature to the vibrational spectrum.

Interactive Table: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Carbonyl (C=O) | Stretching | 1650-1690 |

| Aromatic (C=C) | Stretching | 1450-1600 |

The electronic properties of this compound are defined by its extensive conjugated π-electron system, which is characteristic of anthraquinone dyes. These properties are primarily investigated using UV-Visible (UV-Vis) absorption and emission spectroscopy. The UV-Vis spectrum of this compound has been recorded and used for its characterization, showing consistency across different batches. europa.eu The spectrum is expected to display intense absorption bands in both the UV and visible regions. The bands in the visible region are responsible for its blue color.

Ultrafast transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the excited-state dynamics of molecules on femtosecond to nanosecond timescales. nih.govescholarship.org Following excitation with a short pulse of light, TAS can monitor the formation and decay of transient species, such as excited singlet states and triplet states, and follow processes like intersystem crossing and internal conversion. nih.gov For a molecule like this compound, which is structurally related to other anthraquinones, TAS could elucidate the relaxation pathways of the excited state. nih.govrsc.org For instance, studies on anthraquinone-2-sulfonate (AQS) have shown that its relaxation involves the formation of triplet states that can interact with their environment. nih.gov A similar investigation on this compound could reveal the lifetimes of its excited states and identify any transient intermediates formed upon photoexcitation, providing a complete picture of its photophysics.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Region | Description |

|---|---|---|

| π → π* | UV (200-400 nm) | High-energy transitions within the aromatic system. |

Emission spectroscopy (fluorescence) provides information about the de-excitation of the lowest singlet excited state. The fluorescence spectrum, quantum yield, and lifetime are sensitive parameters that reflect the molecule's structural rigidity and its interactions with the surrounding environment.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left and right circularly polarized light. wikipedia.orgnih.gov These properties are only exhibited by chiral molecules—those that are not superimposable on their mirror image.

According to its chemical structure, this compound is an achiral molecule and therefore does not possess intrinsic optical activity. nih.gov Consequently, a solution of pure this compound in an achiral solvent would show no CD or ORD signal. wikipedia.org However, CD and ORD can be induced if the molecule is placed in a chiral environment. For example, if this compound were to bind to a chiral macromolecule, such as the keratin (B1170402) protein in hair, it could adopt a preferred conformation that is chirally perturbed, potentially giving rise to a measurable CD signal. Such an induced CD spectrum would provide valuable information about the binding mode and the local chiral environment experienced by the dye molecule. In the absence of a chiral environment or an external magnetic field (which induces the Faraday effect), CD and ORD studies are not applicable for the structural elucidation of the isolated molecule. wikipedia.org

Nuclear Magnetic Resonance Spectroscopy for Elucidating this compound Dynamics and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution and the solid state. For a molecule with the complexity of this compound, a combination of one-dimensional and multi-dimensional NMR techniques is required for complete spectral assignment. europa.eu

The chemical structure of this compound has been confirmed by NMR spectroscopy. europa.eu The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum does the same for carbon atoms. However, due to the number of atoms and the potential for signal overlap, 2D NMR experiments are essential for assigning specific resonances and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It would be used to trace the connectivity within the propyl chain and to establish relationships between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (¹J-coupling). columbia.eduresearchgate.net It is highly sensitive and allows for the unambiguous assignment of protonated carbons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J- and ³J-coupling). columbia.edulibretexts.org HMBC is crucial for piecing together the molecular skeleton by connecting fragments, especially across quaternary (non-protonated) carbons. For example, it would show correlations from the N-methyl protons to the quaternary ammonium (B1175870) carbon and from the amine protons to carbons in the anthraquinone core.

Interactive Table: Key Expected 2D NMR Correlations for Structural Confirmation of this compound

| Technique | Correlated Nuclei (Proton → Carbon) | Structural Information Confirmed |

|---|---|---|

| HSQC | Protons on propyl chain → Carbons of propyl chain | Direct C-H attachments in the linker. |

| HSQC | Aromatic protons → Aromatic carbons | Direct C-H attachments on the anthraquinone ring. |

| HMBC | -N(CH₃)₃ protons → Propyl chain carbons | Connectivity of trimethylammonium group to the linker. |

| HMBC | Aromatic N-H proton → Aromatic carbons | Position of the amino linker on the anthraquinone core. |

While solution-state NMR provides data on molecules averaged over rapid tumbling, solid-state NMR (SSNMR) yields information on molecules in a fixed, solid form, such as a crystalline powder. ox.ac.uk This is particularly relevant for studying the properties of dyes in their supplied form. SSNMR can be used to characterize polymorphism (the existence of different crystal structures) and the nature of molecular aggregation, which can influence the color, stability, and dissolution properties of the dye.

In SSNMR, spectral lines are broadened by anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution. Techniques such as Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. ox.ac.uk

For this compound, SSNMR could provide:

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is the standard experiment for obtaining high-resolution carbon spectra in the solid state. The detection of multiple peaks for chemically equivalent carbons would indicate the presence of different polymorphs or non-equivalent molecules within the crystal unit cell.

¹⁴N and ¹⁵N SSNMR: Nitrogen is a key element in this compound. While ¹⁴N is a quadrupolar nucleus that often gives very broad signals, its interaction parameters are highly sensitive to the local electronic environment. ox.ac.uk ¹⁵N SSNMR (often requiring isotopic enrichment) would provide sharper signals and detailed information about hydrogen bonding involving the amine groups.

¹H SSNMR: Can be used to study proton environments and proximities, providing insight into intermolecular packing and hydrogen bonding networks within the crystal lattice.

Interactive Table: NMR-Active Nuclei in this compound and Potential Solid-State NMR Insights

| Nucleus | NMR Properties | Information from SSNMR |

|---|---|---|

| ¹H | Spin ½ | Proton environments, intermolecular packing, hydrogen bonding. |

| ¹³C | Spin ½ | Polymorphism, crystal packing effects, conformation. |

| ¹⁴N | Spin 1 (Quadrupolar) | Electronic environment, hydrogen bonding at nitrogen sites. |

Quantum Chemical Calculations and Computational Modeling of this compound

Quantum chemical calculations and computational modeling provide profound insights into the molecular properties of chemical compounds, offering a theoretical lens to understand their structure, behavior, and potential applications. For a dye molecule like this compound, these methods are invaluable for elucidating its electronic and photophysical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fortunejournals.com It is a cornerstone of modern computational chemistry for predicting molecular geometries, electronic properties, and reactivity. fortunejournals.comaalto.firesearchgate.net For this compound, DFT calculations would be instrumental in understanding the distribution of electron density and identifying the locations most susceptible to chemical reactions.

A typical DFT study on this compound would begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation. nih.gov From this optimized structure, key electronic parameters can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation. qnl.qa A smaller gap generally correlates with higher reactivity and a shift in absorption to longer wavelengths.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following values are illustrative, as specific DFT studies on this compound are not available in the cited literature. They represent the type of data that would be generated.)

| Calculated Parameter | Illustrative Value/Description | Significance for this compound |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons; related to the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy empty orbital; related to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.3 eV | Correlates with chemical reactivity and the energy of the main electronic absorption band. |

| Dipole Moment | 8.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| MEP Analysis | Negative potential around the carbonyl oxygens; Positive potential near the cationic ammonium group. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. |

Molecular Dynamics Simulations for this compound Interactions in Non-Biological Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational dynamics of a molecule and its interactions with a surrounding medium, such as a solvent. researchgate.netmdpi.com

For this compound, MD simulations in non-biological systems, like various organic solvents or polymer matrices, would be crucial for understanding its behavior in practical formulations. nih.gov A simulation would typically place one or more this compound molecules in a box filled with solvent molecules. The interactions between all atoms are defined by a "force field," which is a set of parameters that approximates the potential energy of the system.

These simulations could track several key properties:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the dye, particularly around its charged cationic head and its polar and nonpolar regions. This is essential for understanding solubility and aggregation behavior.

Conformational Flexibility: The simulation can show how the molecule flexes and rotates, particularly the alkyl chain connecting the anthraquinone core to the trimethylammonium group. This flexibility can impact the dye's photophysical properties. mdpi.com

Diffusion and Transport: The simulation can calculate the diffusion coefficient of this compound in a given medium, which is a measure of its mobility.

MD simulations are particularly powerful for providing a dynamic, atomistic-level view that complements static quantum chemical calculations. ed.ac.uk

Theoretical Prediction of Photophysical Properties of this compound

The color and photophysical behavior of a dye are governed by how it absorbs and dissipates light energy. Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these properties. qnl.qarsc.org TD-DFT calculations build upon the ground-state electronic structure obtained from DFT to model the molecule's response to oscillating electromagnetic fields, thereby predicting its electronic absorption spectrum. qnl.qa

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the HOMO to LUMO transition. nih.govqnl.qa The results could be compared with experimentally measured UV-Vis spectra to validate the computational model. These calculations also provide the "oscillator strength" for each transition, which is a measure of its intensity.

Beyond absorption, theoretical models can offer insights into the pathways for excited-state decay, such as fluorescence and non-radiative processes like intersystem crossing (ISC) to a triplet state. rsc.org While predicting fluorescence quantum yields and lifetimes with high accuracy is computationally demanding, theoretical calculations can identify the nature of the lowest excited states (e.g., n→π* or π→π* transitions). The character of these states is a key determinant of the molecule's emissive properties. For instance, the presence of low-lying n→π* states, often associated with carbonyl groups like those in the anthraquinone core of this compound, can facilitate efficient ISC and quench fluorescence. researchgate.net

Photophysical and Photochemical Behavior of this compound in Non-Biological Media

The interaction of dye molecules with light dictates their color, stability, and suitability for various applications. The photophysical and photochemical behavior of this compound in non-biological environments, such as organic solvents, is fundamental to its performance as a colorant.

Photoreactivity and Photodegradation Mechanisms of this compound in Aprotic Solvents

Photodegradation refers to the irreversible decomposition of a molecule upon absorbing light energy. For a dye, this process leads to color fading and is a critical measure of its stability. The photoreactivity of dyes like this compound in aprotic solvents is of interest for applications where water is absent. Azo dyes, another class of colorants, are known to undergo photocatalytic degradation, often through processes involving reactive oxygen species. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net

While specific studies on this compound in aprotic solvents are scarce, the general mechanisms of dye photodegradation can be considered. In the absence of external photocatalysts, photodegradation can be initiated from the dye's own excited state. After absorbing a photon, the excited this compound molecule could become highly reactive. Potential degradation pathways include:

Reaction with Solvent or Impurities: The excited dye could react with solvent molecules or trace impurities like dissolved oxygen.

Intramolecular Rearrangement: The absorbed energy could be sufficient to induce cleavage of weaker bonds within the dye molecule itself, leading to fragmentation. The bond connecting the alkyl side chain to the amino group on the anthraquinone ring could be a potential site of cleavage.

Electron Transfer Reactions: The excited dye could act as an electron donor or acceptor with other molecules present in the solution, initiating a cascade of radical reactions that ultimately destroy the chromophore. psu.edu

A research study investigating this would typically involve irradiating a solution of this compound in an aprotic solvent (e.g., acetonitrile) with light corresponding to its absorption band. The degradation process would be monitored over time using UV-Vis spectroscopy to track the decrease in the main absorption peak. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) would then be used to separate and identify the degradation by-products, allowing for the proposal of a mechanistic pathway.

Environmental Dynamics and Degradation Pathways of Hc Blue No. 17

Abiotic Transformation Mechanisms of HC Blue no. 17 in Environmental Matrices

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, including reactions with water (hydrolysis), light (photolysis), and other chemical agents (oxidation, reduction) present in the environment.

No specific studies on the hydrolytic degradation kinetics or identification of hydrolysis products for this compound were found in the reviewed scientific literature. The Scientific Committee on Consumer Safety (SCCS) noted in its 2013 opinion that water solubility for the compound had not been determined by standard EU methods, and data on its stability in aqueous formulations were not documented. europa.eu Therefore, its potential for hydrolysis under typical environmental pH conditions (pH 4-9) remains uncharacterized.

Detailed research on the photolytic and photo-oxidative degradation of this compound in aquatic or atmospheric environments is not available in the reviewed literature. The UV-Vis absorption spectrum for this compound shows maximum absorption peaks (λmax) at approximately 258 nm, 562 nm, and 604 nm. nih.gov The absorption of light in the UVA and visible range suggests a potential for direct photolysis. However, without experimental studies, the quantum yield, degradation rate, and resulting transformation products cannot be determined. Similarly, no data were found regarding its indirect photo-oxidation pathways, such as reactions with hydroxyl radicals in water or air.

Information regarding the chemical oxidation and reduction of this compound in environmental systems is limited. As a compound with a secondary amine group, it is considered prone to nitrosation and the formation of nitrosamines if used with nitrosating agents. europa.eu

In a non-environmental context, the stability of this compound was assessed in an oxidative environment representative of hair dye applications. When a 1% solution of the dye was mixed with 6% aqueous hydrogen peroxide at a 1:1 ratio, the UV-Vis absorption spectra taken at time zero and after 30 minutes were found to be overlapping. nih.gov This indicates that the compound is stable under these specific oxidative conditions. However, these findings cannot be directly extrapolated to predict its behavior with other, less potent environmental oxidants like dissolved oxygen or its fate in reductive environmental compartments like anoxic sediments.

| Test Condition | Matrix | Observation | Source |

| Stability in Oxidative Environment | 1% this compound solution in MEA buffer (pH 10) mixed 1:1 with 6% aqueous peroxide | Overlapping UV-Vis spectra after 30 minutes, indicating stability. | nih.gov |

Biotic Degradation Mechanisms of this compound in Environmental Systems (non-ecotoxicological)

Biotic degradation relies on the metabolic activity of living organisms, primarily microorganisms like bacteria and fungi, and the enzymes they produce.

This compound belongs to the anthraquinone (B42736) class of dyes. cosmileeurope.eu Dyes in this class are known to be generally resistant to degradation due to their complex and stable structures. nih.govzju.edu.cnnih.gov While extensive research exists on the microbial degradation of various anthraquinone dyes, which often involves an initial anaerobic reduction of the quinone ring followed by aerobic cleavage of the resulting aromatic structures, no specific studies were found that investigate the microbial degradation of this compound itself. nih.govresearchgate.netfrontiersin.org The specific microorganisms capable of transforming this compound, the metabolic pathways involved, and the resulting degradation products have not been documented in the reviewed scientific literature.

Research into the enzymatic degradation of anthraquinone dyes often focuses on oxidoreductases such as laccases and peroxidases (e.g., manganese peroxidase, lignin (B12514952) peroxidase), which can catalyze the breakdown of the dye structure. nih.govresearchgate.netnih.gov These enzymes are typically studied for their potential in bioremediation of textile effluents. However, a review of the available literature yielded no specific research on the enzymatic degradation of this compound in cell-free or non-biological media. The efficacy of specific enzymes, kinetic parameters, and transformation pathways for this particular compound remain uninvestigated.

Biodegradation Kinetics and Mass Balance Studies for this compound

There is a lack of published studies on the biodegradation kinetics of this compound. Research that quantifies the rate and extent of its breakdown by microorganisms in various environmental compartments such as soil, sediment, and water is not available. Consequently, crucial parameters like the half-life of this compound in these environments have not been determined. The general biodegradation of anthraquinone dyes, a class to which this compound belongs, can occur under both aerobic and anaerobic conditions, often initiated by the reductive cleavage of the chromophore by microbial enzymes. frontiersin.orgnih.govnih.gov However, the specific pathways and the rates of these processes for this compound are unknown.

Sorption and Transport Phenomena of this compound in Geologic and Aquatic Media

The movement of this compound through the environment is contingent on its interaction with soils, sediments, and other solid materials. However, specific data on these processes are not available.

Adsorption/Desorption Isotherms and Kinetics of this compound on Environmental Solids

No studies were found that specifically measure the adsorption and desorption of this compound on various environmental solids like soil, sediment, or activated sludge. As a cationic dye, it would be expected to adsorb to negatively charged surfaces such as clay minerals and organic matter in soil and sediment through electrostatic attraction. ijesrr.orghilarispublisher.com The strength and rate of this binding, described by adsorption/desorption isotherms and kinetic studies, are critical for predicting its mobility but have not been documented for this specific compound. The table below illustrates the type of data that is needed.

Table 1: Illustrative Data Table for Adsorption/Desorption Isotherms of this compound (Hypothetical Data)

| Adsorbent Material | Isotherm Model | Adsorption Capacity (q_max) (mg/g) | Langmuir Constant (K_L) (L/mg) | Freundlich Constant (K_f) ((mg/g)(L/mg)^(1/n)) | Freundlich Exponent (n) |

| Sandy Loam Soil | Langmuir | Data not available | Data not available | ||

| Clay Soil | Freundlich | Data not available | Data not available | ||

| River Sediment | Temkin | ||||

| Activated Sludge | Sips | Data not available |

Leaching and Runoff Potential of this compound in Soil Systems

There is no specific information available on the leaching and runoff potential of this compound. Leaching studies, often conducted using soil columns, are necessary to determine the likelihood of the compound migrating through the soil profile and potentially contaminating groundwater. researchgate.netscconline.org Runoff studies would quantify its potential to be transported over land surfaces into nearby water bodies during rain events. The lack of such data prevents a comprehensive risk assessment for soil and water contamination.

Transport Modeling of this compound in Surface and Groundwater Systems

Predictive modeling of the transport of this compound in surface and groundwater is not possible without fundamental data on its properties, such as its degradation rate and sorption characteristics. eolss.netmdpi.comresearchgate.net Environmental fate models use these parameters to simulate the movement and concentration of chemicals over time and space, providing valuable insights for environmental management.

Environmental Presence and Distribution Patterns of this compound (non-biological matrices)

Direct measurements of this compound in environmental samples are essential for understanding its actual distribution and persistence.

Occurrence of this compound in Wastewater Effluents and Treatment Sludges

Despite its use in hair dyes, which are washed down the drain, there are no published studies that report the detection or concentration of this compound in wastewater treatment plant influents, effluents, or the resulting sewage sludge. nih.govnih.govnih.gov Monitoring studies are needed to determine if conventional wastewater treatment processes are effective at removing this compound and whether it accumulates in biosolids that may be applied to land. The table below indicates the type of information that is currently missing.

Table 2: Illustrative Data Table for Occurrence of this compound in Wastewater Systems (Hypothetical Data)

| Sample Type | Location | Concentration Range (µg/L or µg/kg dry weight) | Detection Frequency (%) |

| Wastewater Influent | Municipal WWTP 'A' | Data not available | Data not available |

| Wastewater Effluent | Municipal WWTP 'A' | Data not available | Data not available |

| Sewage Sludge | Municipal WWTP 'A' | Data not available | Data not available |

| Wastewater Effluent | Industrial WWTP 'B' | Data not available | Data not available |

Detection of this compound in Surface Waters and Sediments

There is a notable scarcity of published research specifically monitoring the presence of this compound in surface waters and sediments. Extensive searches of environmental databases and the scientific literature did not yield direct quantitative data on the concentrations of this particular compound in environmental compartments. This lack of data is common for many "emerging contaminants," including numerous ingredients in personal care products (PCPs) and cosmetics. researchgate.netnih.govillinois.edu

The primary anticipated pathway for this compound to enter the aquatic environment is through the rinsing of hair dye products into wastewater systems. nih.govnih.gov During the hair dyeing process and subsequent washing, a significant portion of the dye that is not bound to the hair is washed down the drain. researchgate.net While wastewater treatment plants (WWTPs) are designed to remove many pollutants, they may not effectively eliminate all cosmetic dyes. nih.gov Studies have detected other hair dye constituents, such as aromatic amines, in surface water samples collected downstream from WWTPs, indicating that these facilities can be a source of such compounds to the environment. nih.gov

Given that this compound is an anthraquinone-based cationic dye used in semi-permanent and permanent hair colorants, its chemical properties suggest a potential for sorption to solids. nih.govcosmileeurope.eu Cationic dyes, in general, exhibit strong binding to negatively charged surfaces like those found in sediments and suspended particulate matter in water bodies. nih.gov This suggests that if this compound is present in aquatic systems, it may partition from the water column to the sediment. However, without specific studies on this compound, this remains an inference based on the behavior of similar compounds.

While direct detection data for this compound is unavailable, studies on other hair dyes provide context for the potential environmental presence of such compounds. For instance, research has been conducted on the detection of other dyes used in hair coloring formulations in wastewater and river water.

Table 1: Examples of Hair Dye Detection in Environmental Samples

| Compound | Matrix | Concentration Range | Location/Study Reference |

|---|---|---|---|

| Basic Red 51 | Wastewater from hairdressing salon | Not specified | researchgate.net |

| Basic Red 51 | River water | Not specified | researchgate.net |

| p-Phenylenediamine (B122844) (PPD) and Resorcinol (RSN) derivatives | Wastewater and water samples | PPD: 0.79 mg L⁻¹, RSN: 0.58 mg L⁻¹ (as detection limits) | nih.gov |

| Basic Blue 99 | Wash water from dyed hair | Up to 866 ng mL⁻¹ | researchgate.net |

| Basic Yellow 57 | Wash water from dyed hair | Up to 145 ng mL⁻¹ | researchgate.net |

This table presents data for other hair dye compounds to illustrate the potential for environmental release and is not indicative of the presence or concentration of this compound.

The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of various cosmetic ingredients at trace levels in environmental matrices. nih.govresearchgate.netmdpi.com Future environmental monitoring programs that include a broader range of cosmetic dyes may provide the necessary data to assess the occurrence of this compound in surface waters and sediments.

Atmospheric Deposition and Transport of this compound

The relevance of atmospheric deposition and long-range transport for this compound is considered to be low based on its chemical structure and intended use. This compound is a cationic anthraquinone dye, which implies it is a relatively large and complex organic molecule. nih.gov Such compounds typically have very low vapor pressures and high boiling points, making them essentially non-volatile under normal environmental conditions.

The primary route of environmental release for this compound is expected to be through aqueous effluent from households and salons where hair dyeing occurs. nih.gov Atmospheric transport would only be a significant pathway if the compound were to become airborne. This could potentially occur through the aerosolization of the hair dye product during application. Some studies have shown that chemicals from hair care products can become airborne and linger in indoor environments. nih.gov However, the extent to which a non-volatile dye like this compound would be present in respirable or transportable aerosol droplets is not known.

Even if aerosolized, the atmospheric lifetime of such particles would be limited by wet and dry deposition processes. Due to its expected low volatility, this compound is not likely to exist in the gas phase in the atmosphere, and therefore, long-range atmospheric transport in the vapor phase is highly improbable. Any atmospheric transport would be associated with the movement of particulate matter to which it might be adsorbed.

Currently, there are no specific studies available that have investigated the atmospheric concentration, transport, or deposition of this compound. The focus of environmental risk assessments for similar compounds is predominantly on their fate and effects in aquatic and terrestrial systems following wastewater discharge.

Advanced Analytical Methodologies for Detection and Quantification of Hc Blue No. 17

Chromatographic Techniques for Trace Analysis of HC Blue No. 17

Chromatographic methods are paramount for the separation and determination of individual dyes within complex mixtures like hair coloring formulations. These techniques offer high resolution and sensitivity, enabling the identification and quantification of compounds such as this compound.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometry (MS) detector, stands as a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. Several studies have established methods for the simultaneous determination of numerous hair dyes in cosmetic products.

One such study developed and validated an ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) method for the simultaneous screening and quantification of 77 hair dyes, including this compound. The method demonstrated good linearity with correlation coefficients (r) greater than 0.99 for all analytes. The limits of detection (LOD) for the targeted dyes ranged from 0.05 to 15 µg/kg, and the limits of quantification (LOQ) were in the range of 0.2 to 50 µg/kg. The recovery rates of the method were found to be between 75.6% and 118.2%, with relative standard deviations (RSDs) for precision being less than 15%.

Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of 11 kinds of hair dyes. nih.gov In this method, samples were extracted with ultrasound in methanol (B129727), centrifuged, and the supernatant was diluted before analysis. nih.gov This approach also showed high selectivity and accuracy, with detection limits ranging from 0.15 to 10 mg/kg and quantification limits from 0.5 to 40 mg/kg. nih.gov The recoveries were reported to be between 79.4% and 109.2%. nih.gov

The general parameters for a typical HPLC-MS analysis of hair dyes are summarized in the table below.

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reversed-phase (e.g., Shim-pack Scepter C18-120) |

| Mobile Phase | A gradient of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This table presents a generalized summary of typical HPLC-MS conditions for hair dye analysis; specific parameters for this compound would be optimized within these ranges.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. However, GC-MS analysis can be made applicable through a derivatization step that converts the polar amine and hydroxyl groups into more volatile and stable derivatives.

A common derivatization agent used for amine-containing compounds is acetic anhydride (B1165640), which acetylates the amine and hydroxyl groups. mdpi.com This in-situ derivatization can prevent chemical reactions between highly reactive hair dye ingredients, allowing for more accurate quantification. mdpi.com The resulting derivatives often produce characteristic ions in the mass spectrometer, such as the loss of a ketene (B1206846) group ([M-CH₂CO]⁺), which can be used for selective ion monitoring (SIM) to enhance sensitivity and selectivity. mdpi.com

Another potential derivatization reaction for primary amines is the condensation with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). nih.gov This derivative is more volatile and suitable for GC analysis. nih.gov

While no specific GC methods for this compound were found in the reviewed literature, the following table outlines a potential derivatization and GC-MS methodology based on methods for other amine-containing dyes.

| Step | Description |

| Sample Preparation | Extraction of this compound from the cosmetic matrix using a suitable solvent. |

| Derivatization | Reaction with a derivatizing agent (e.g., acetic anhydride or benzaldehyde) to increase volatility. mdpi.comnih.gov |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Injector Temperature | Typically 250-280 °C. |

| Oven Temperature Program | A temperature gradient to separate the derivatized analyte from other components. |

| Ionization Mode | Electron Ionization (EI). |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivative. |

This table outlines a hypothetical GC-MS approach for this compound, as specific validated methods are not currently documented in the literature.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, such as many dye molecules. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. CE can be a valuable tool for the separation of this compound from its impurities and other components in a cosmetic formulation.

Methods have been developed for the analysis of various basic dyes in hair care products. nih.gov For instance, a CE method was established for five basic dyes using a buffer of 100 mM acetic acid-ammonium acetate (B1210297) (50:50) containing 90% (v/v) methanol in a fused-silica capillary. nih.gov This method demonstrated good reproducibility, with limits of detection and quantification suitable for quality control. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field. For compounds like this compound, which can carry a charge, techniques like capillary zone electrophoresis (CZE) would be applicable. The use of different buffer compositions and additives, such as organic modifiers or cyclodextrins, can be employed to optimize the separation from potential impurities. researchgate.netnih.gov

| Parameter | Typical Conditions |

| Capillary | Fused-silica capillary (e.g., 40.0 cm x 50 µm I.D.). nih.gov |

| Background Electrolyte (BGE) | Buffer systems such as acetate or phosphate (B84403) at a controlled pH. nih.gov |

| Voltage | 15 - 30 kV. |

| Injection | Hydrodynamic or electrokinetic injection. |

| Detection | UV-Vis detector, often a photodiode array (PDA) detector. |

This table provides a general outline of CE parameters that could be adapted for the analysis of this compound.

Spectrophotometric and Fluorometric Approaches for this compound Quantification

Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatographic techniques for the quantification of known analytes, provided there is no significant spectral overlap from other components in the sample matrix.

UV-Visible spectrophotometry is a widely used technique for the quantification of colored compounds. Given that this compound is a dye, it inherently absorbs light in the visible region of the electromagnetic spectrum. A quantitative method can be developed by measuring the absorbance of a solution of the dye at its wavelength of maximum absorbance (λmax) and using a calibration curve based on standards of known concentration.

While specific UV-Vis spectrophotometric methods for the quantification of this compound are not detailed in the available literature, methods for other hair dye components, such as p-phenylenediamine (B122844) (PPD), have been developed. impactfactor.orgajouronline.comijpbs.com These often involve a colorimetric reaction to produce a chromophore that can be measured. impactfactor.orgajouronline.comijpbs.com For a direct dye like this compound, such a derivatization step may not be necessary.

The development of a UV-Vis method for this compound would involve the following steps:

Determination of λmax: Scanning a dilute solution of pure this compound across the UV-Vis range (typically 200-800 nm) to identify the wavelength of maximum absorbance.

Preparation of Calibration Standards: A series of solutions with known concentrations of this compound are prepared.

Construction of Calibration Curve: The absorbance of each standard is measured at the λmax, and a graph of absorbance versus concentration is plotted. According to the Beer-Lambert law, this should yield a linear relationship.

Sample Analysis: The absorbance of the sample solution (after appropriate dilution and extraction) is measured, and its concentration is determined from the calibration curve.

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light. The applicability of this technique to this compound depends on its intrinsic fluorescence properties. This compound contains nitro (-NO₂) groups, which are often known to be fluorescence quenchers. researchgate.net However, some nitro-containing aromatic compounds do exhibit fluorescence. researchgate.net

The fluorescence of a molecule is influenced by its structure and chemical environment. For instance, the fluorescence of polyaniline is attributed to the π–π* transition in the benzenoid rings. mdpi.com Nitroaromatic compounds can act as electron-accepting molecules and quench the fluorescence of a fluorophore through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com

If this compound is not sufficiently fluorescent itself, a detection system could potentially be designed based on its ability to quench the fluorescence of a known fluorophore. The degree of quenching could be related to the concentration of this compound.

The development of a fluorescence-based detection system would require investigation into:

The excitation and emission spectra of this compound to determine if it possesses native fluorescence.

If not fluorescent, its ability to quench the fluorescence of various fluorescent probes could be explored to develop an indirect quantification method. researchgate.net

Currently, there are no established fluorescence-based detection systems specifically for this compound reported in the scientific literature.

Electrochemical Sensing Platforms for this compound Detection

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective analysis of electroactive compounds like this compound. The core of this dye's structure is an anthraquinone (B42736) moiety, which is electrochemically active and can undergo reversible reduction-oxidation processes. This intrinsic property makes it an ideal target for electrochemical detection methods.

Voltammetric and amperometric techniques are powerful electrochemical methods for the analysis of dye molecules. Voltammetry measures the current response of a system to a changing applied potential, while amperometry measures the current at a fixed potential.

While specific voltammetric sensors developed exclusively for this compound are not extensively documented in publicly available literature, the principles have been successfully applied to other anthraquinone-based dyes. For instance, square wave voltammetry has been used to identify anthraquinone dyes in microsamples by attaching them to graphite/polyester composite electrodes. nih.govnih.gov This method provides a characteristic voltammetric profile, or fingerprint, for each dye. A similar approach could be readily adapted for this compound.

A voltammetric sensor using a glassy carbon electrode modified with multiwalled carbon nanotubes has been developed for the selective determination of the anthraquinone dye Acid Green 25 in wastewater. mdpi.com The nanotubes enhance the electrocatalytic activity, improving the reversibility of the electron transfer process and amplifying the signal. mdpi.com Given that this compound possesses a reducible anthraquinone group, this type of modified electrode could provide a sensitive and selective platform for its detection in complex matrices like hair dye formulations or environmental effluents.

The table below outlines the principles of these electrochemical techniques.

| Technique | Principle | Potential Application for this compound |

| Voltammetry | Measures the current that develops in an electrochemical cell as a controlled potential is applied to the electrode. | Identification and quantification based on the specific potential at which the anthraquinone core of this compound is oxidized or reduced. |

| Amperometry | Measures the electric current generated by an oxidation or reduction reaction at a constant applied potential. | Continuous monitoring or quantification in flow-injection systems, suitable for quality control during manufacturing. |

Biosensors are analytical devices that combine a biological recognition element (like an enzyme or antibody) with a transducer to convert a biological response into a measurable signal. mdpi.comnih.gov They offer high specificity and sensitivity, making them ideal for monitoring environmental pollutants. mdpi.comresearchgate.net

For the environmental monitoring of this compound, a biosensor could be developed based on several principles. One approach involves using enzymes, such as laccases or peroxidases, that are capable of degrading or transforming anthraquinone dyes. The enzyme would be immobilized on an electrode surface. When a water sample containing this compound is introduced, the enzyme would catalyze its transformation, a process that can be monitored electrochemically by detecting the consumption of oxygen or the generation of electroactive products.

Another strategy could involve whole-cell biosensors. Certain microorganisms can metabolize dyes, and their respiratory activity can be monitored by an electrochemical transducer. An increase or decrease in microbial respiration in the presence of this compound would indicate its concentration. While specific biosensors for this compound are not yet reported, the technology has been successfully applied to a wide range of other environmental contaminants, demonstrating its potential. mdpi.comnih.gov The key advantages of biosensors include their potential for miniaturization, portability for on-site analysis, and ability to measure pollutants in complex matrices with minimal sample preparation. nih.gov

Emerging Analytical Techniques for Complex Matrix Analysis of this compound

The analysis of this compound in real-world samples, such as cosmetic formulations, is complicated by the presence of numerous other ingredients that can interfere with the measurement. Emerging hyphenated and portable techniques are being developed to overcome these challenges.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. sumitomo-chem.co.jpmdpi.com While the European Commission's Scientific Committee on Consumer Safety (SCCS) has noted the use of HPLC and NMR individually for the characterization of this compound, a coupled LC-NMR system would offer significant advantages. nih.gov It would allow for the separation of this compound from its impurities or degradation products within a cosmetic formulation, followed by the immediate acquisition of detailed structural information for each separated component. sumitomo-chem.co.jpmdpi.com This is particularly useful for identifying unknown impurities, a noted issue in past analyses of this compound batches. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): This method pairs the high-resolution separation of Gas Chromatography (GC) with the functional group identification capabilities of Infrared (IR) spectroscopy. alwsci.com For a compound to be analyzed by GC, it must be volatile and thermally stable. While this compound itself may not be suitable for direct GC analysis due to its low volatility, GC-IR could be an effective tool for analyzing more volatile impurities or raw materials used in its synthesis. nih.gov The technique provides an IR spectrum for each separated peak, offering a molecular "fingerprint" that can be used for positive identification by matching it against spectral libraries. numberanalytics.com

There is a growing trend toward the development of miniaturized and portable analytical devices for rapid, on-site testing. researchgate.netnih.gov These technologies move the analysis from the laboratory to the point of need, such as a manufacturing line or a field site for environmental monitoring.

For this compound, several portable technologies could be adapted:

Smartphone-Based Spectrometers: Low-cost, portable spectrometers that use a smartphone's camera and flash have been developed for detecting dyes like methylene (B1212753) blue in water with a detection limit in the parts-per-million (ppm) range. rsc.org A similar device could be calibrated to measure the concentration of this compound based on its distinct color, providing a simple and field-deployable screening tool. researchgate.net

Lab-on-a-Chip Devices: These microfluidic devices integrate multiple laboratory functions onto a single chip, allowing for the analysis of very small sample volumes. nih.gov A lab-on-a-chip system could be designed to perform sample pre-treatment, separation, and electrochemical or optical detection of this compound, offering a complete analysis in a handheld format.

Portable Electrochemical Sensors: As discussed in section 5.3, electrochemical sensors are inherently well-suited for miniaturization and portability, making them ideal for on-site quality control and environmental monitoring. nih.govresearchgate.net

Validation and Quality Control in this compound Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgnih.gov It is a critical component of quality control, ensuring that the results of any analysis are reliable, reproducible, and accurate. gpi.ac.infastercapital.com

The SCCS has highlighted significant deficiencies in the quality control and validation of data previously submitted for this compound. nih.gov Issues included:

Inadequate determination of purity, with varying results from HPLC analyses.

Lack of a proper reference standard for quantification.

Qualitatively and quantitatively different impurity profiles between different batches without proper documentation.

Use of analytical methods not sensitive enough to detect certain impurities.

To ensure the quality and safety of products containing this compound, analytical methods must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgich.orgeuropa.eu The key validation parameters are outlined in the table below.

| Validation Parameter | Description | Relevance to this compound Analysis |

| Accuracy | The closeness of test results to the true value. | Ensures the measured amount of this compound in a product is correct. ich.org |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Guarantees that the analytical method produces consistent results over time and between different analysts or equipment. ich.org |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Crucial for distinguishing this compound from other dyes and ingredients in a complex cosmetic formulation. ich.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for analyzing trace amounts of impurities or for environmental monitoring. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit of the concentration range for which the method is reliable for quantitative analysis. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Establishes the concentration range over which the method is accurate. ich.org |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Ensures the method is appropriate for the expected concentration of this compound in the final product. ich.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Provides an indication of the method's reliability during normal usage. |

Effective quality control relies on these validated methods for routine testing of raw materials, in-process samples, and finished products to ensure that every batch meets the required specifications for purity, identity, and concentration of this compound. numberanalytics.comskinconsult.cominspectionmanaging.com

Precision, Accuracy, and Robustness of this compound Analytical Protocols

The validation of an analytical method ensures that it is fit for its intended purpose. For this compound, this typically involves using techniques such as high-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or a mass spectrometry (MS) detector. These methods allow for the separation and quantification of this compound from impurities and other components in the cosmetic matrix.

However, publicly available data on the comprehensive validation of analytical methods specifically for this compound is limited. Reports from the Scientific Committee on Consumer Safety (SCCS) have highlighted significant discrepancies in the purity of different batches of this compound, pointing to a lack of standardized and robust analytical protocols. europa.eu For instance, the purity of the same batch of this compound was reported with different values when analyzed by different HPLC methods, indicating a lack of method robustness and inter-laboratory reproducibility. europa.eu

A robust analytical protocol for this compound would need to demonstrate acceptable levels of precision, accuracy, and robustness through a detailed validation process.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies in a relevant matrix.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The SCCS has noted that for some batches of this compound, different analytical reports showed qualitatively and quantitatively different impurity profiles. europa.eu Furthermore, the analytical methods used for some impurities, such as chlorobenzene (B131634) and dichlorobenzene, were not sensitive enough, with a limit of detection of 250 ppm being too high to ensure the safety of the ingredient. europa.eu

The following table illustrates the type of data that would be generated during a proper validation study for an HPLC method for this compound, and includes some of the inconsistent purity data reported in the SCCS opinion to highlight the need for such validation.

Interactive Data Table: Purity and Validation Parameters for this compound Analysis

| Parameter | Batch ID | Reported Value/Finding | Analytical Method | Reference |

| Purity | DYBB0847 | 93.3% (% peak area) | HPLC | europa.eu |

| DYBB0847 | 93.1% (% peak area) | Different HPLC method | europa.eu | |

| XB20178 | 36.4% (% peak area) | HPLC | europa.eu | |

| XB20178 | 93.1% (% peak area) | Different HPLC method | europa.eu | |

| DYBB0657 | 100% | Not specified | europa.eu | |

| DYBB0657 | 94.4% (% peak area) | HPLC | europa.eu | |

| DYBB0539 | 98.5% (% peak area) | HPLC | europa.eu | |

| DYBB0539 | 93.9% (% peak area) | HPLC | europa.eu | |

| Limit of Detection (LOD) | - | Not specified for this compound | - | - |

| Limit of Quantification (LOQ) | - | Not specified for this compound | - | - |

| Precision (RSD%) | - | Data not publicly available | - | - |

| Accuracy (Recovery %) | - | Data not publicly available | - | - |

| Robustness | - | Method not robust across different HPLC conditions | HPLC | europa.eu |

Interlaboratory Comparison Studies for this compound Measurement

Interlaboratory comparison studies, also known as proficiency tests, are a critical component of a quality assurance system for analytical laboratories. They are used to assess the performance of laboratories for specific tests or measurements and to monitor the continuing performance of the laboratories. In the context of this compound analysis, such studies would involve distributing a homogeneous sample of a product containing a known concentration of the dye to multiple laboratories. Each laboratory would then analyze the sample using their own methods, and the results would be compared to the assigned value.

There are no publicly available records of interlaboratory comparison studies conducted specifically for the measurement of this compound. The lack of such studies contributes to the analytical discrepancies observed for this compound. europa.eu Establishing a validated reference method and conducting regular proficiency tests would be essential steps towards ensuring that all laboratories can achieve accurate and reliable results for the quantification of this compound in cosmetic products.

The importance of such studies is underscored by the variability in reported purity for this compound. An interlaboratory study would help to identify and resolve issues related to sample preparation, instrument calibration, and data interpretation, ultimately leading to more consistent and reliable data across the industry.

Below is a hypothetical table illustrating the kind of results that would be generated from an interlaboratory comparison study for this compound.

Interactive Data Table: Hypothetical Interlaboratory Comparison for this compound

| Laboratory ID | Reported Concentration (%) | Deviation from Assigned Value (%) | z-score | Performance |

| Lab 1 | 1.95 | -2.5 | -0.5 | Satisfactory |

| Lab 2 | 2.10 | +5.0 | 1.0 | Satisfactory |

| Lab 3 | 1.80 | -10.0 | -2.0 | Warning |

| Lab 4 | 2.25 | +12.5 | 2.5 | Unsatisfactory |

| Lab 5 | 2.02 | +1.0 | 0.2 | Satisfactory |

| Assigned Value | 2.00 | - | - | - |

Applications of Hc Blue No. 17 As a Research Reagent or Material Component

Utilization of HC Blue no. 17 as a Chemical Probe or Indicator in Non-Biological Systems

This subsection reviews the potential of this compound as a chemical indicator for analytical and microscopic purposes in non-biological contexts.

Currently, there is no scientific literature that characterizes or documents the use of this compound as a pH indicator for chemical titrations or industrial process monitoring. For a compound to function as a pH indicator, it must exhibit distinct and reversible color changes at specific pH values. The necessary research to determine its pKa value and its color transition range has not been published.

Research Findings:

| Parameter | Finding |

|---|---|

| pH Transition Range | No specific data available. |

| pKa Value | No specific data available. |

| Suitability for Titrations | No specific data available. |

There are no available research publications that describe the application of this compound for the staining of non-biological materials for the purpose of microscopic analysis. Its efficacy as a selective stain for specific phases or components in materials like polymers, ceramics, or metals has not been explored.

Research Findings:

| Application | Finding |

|---|---|

| Staining of Polymeric Materials | No specific data available. |

| Staining of Metallurgical Samples | No specific data available. |

| Staining of Mineralogical or Ceramic Samples | No specific data available. |

This compound as a Component in Functional Polymers and Coatings

While this compound is mentioned in numerous patents as a direct dye for hair coloring formulations, which can be considered a specialized form of coating for keratin (B1170402) fibers, its application as a functional component in other types of polymers and coatings for industrial or technological purposes is not documented in the scientific literature. Its role in imparting specific properties such as conductivity, photochromism, or enhanced durability to polymer matrices has not been a subject of published research.

Research Findings on Functional Properties in Polymers and Coatings:

| Functional Property | Research Finding |

|---|---|

| Conductivity | No specific data available. |

| Photochromism | No specific data available. |

| Thermal Stability Enhancement | No specific data available. |

| UV-Protection | No specific data available. |

Compound Information Table

Dye-Polymer Composites Incorporating this compound for Optical Applications

The incorporation of anthraquinone (B42736) dyes into polymer matrices is a known strategy for creating advanced composites with tailored optical properties. longdom.org These composites have potential applications in fields such as intelligent packaging and optoelectronics. mdpi.comnih.gov The integration of dyes like this compound can modify the optical and physical characteristics of the host polymer.

Research on other anthraquinone dyes has shown that their distribution and interaction within a polymer matrix, such as ethylene-propylene (EPM) or poly(methyl methacrylate) (PMMA), play a crucial role in the final properties of the composite. mdpi.comworldscientificnews.com For instance, the introduction of anthraquinone dyes can enhance the thermal and mechanical stability of the polymer. longdom.org The optical properties, including the absorption spectrum of the composite, are significantly influenced by the dye's chemical structure and its concentration. worldscientificnews.com

The vibrant colors and stability of anthraquinone derivatives make them suitable for applications where high-performance colorants are needed. longdom.org By modifying polymers with these dyes, materials with specific light-filtering properties can be developed. The specific wavelengths of light absorbed by the composite depend on the electronic transitions within the dye molecule, which are influenced by its substituents and the surrounding polymer environment. longdom.orgworldscientificnews.com For example, studies on 1,4-dihydroxyanthraquinone in PMMA films have demonstrated that increasing the dye concentration leads to an increase in the refractive index of the composite material. worldscientificnews.com

Table 1: Effect of 1,4-dihydroxyanthraquinone on Optical Properties of PMMA Composites

| Dye Concentration (wt%) | Refractive Index (n) | Optical Band Gap (eV) |

|---|---|---|

| 0 | 1.48 | 2.75 |

| 0.1 | 1.50 | 2.62 |

| 0.2 | 1.52 | 2.51 |

| 0.3 | 1.54 | 2.44 |

Data adapted from studies on 1,4-dihydroxyanthraquinone in PMMA composites. worldscientificnews.com

Although specific studies on this compound were not found in this context, its properties as an anthraquinone dye suggest its potential for similar applications. Its covalent integration into a polymer network, possibly through modification with polymerizable groups, could lead to materials with covalently bound dyes, preventing leaching and enhancing durability for applications like medical implants. beilstein-journals.org

Development of Responsive Materials Utilizing this compound

"Smart" or "responsive" materials that change their properties in response to external stimuli are a significant area of research. nih.gov These stimuli can include changes in pH, temperature, or the presence of specific biomolecules. longdom.orgnih.gov Cationic polymers and hydrogels are a key class of such materials, known for their sensitivity to pH changes. nih.gov

This compound is a cationic dye, a characteristic that makes it a candidate for incorporation into responsive materials. nih.gov Cationic compounds can form complexes with anionic polymers, and this interaction can be exploited to create materials that respond to environmental triggers. nih.gov For example, a hydrogel containing a cationic dye could exhibit changes in its swelling behavior or optical properties in response to a change in the pH of the surrounding medium. nih.gov

The development of such materials often involves creating multilayer films or capsules where cationic and anionic polymers are deposited in layers. nih.gov The inclusion of a dye like this compound within these layers could serve as a visual indicator of the material's state or its interaction with a target substance. The chromophoric nature of anthraquinone derivatives allows for visible color changes that can be used for sensing applications. longdom.org

While the direct use of this compound in responsive materials is not documented in the reviewed literature, the principles of using cationic dyes in such systems are well-established. The synthesis of polymerizable derivatives of anthraquinone dyes has been shown to create cross-linked polymeric materials where the dye is covalently bound, which is a promising approach for creating stable responsive systems. beilstein-journals.org

Spectroscopic Applications of this compound in Material Science Research

The inherent spectroscopic properties of anthraquinone dyes make them valuable tools in material science research. Their ability to absorb and, in some cases, emit light can be used to investigate the properties and dynamics of various materials at a molecular level.

Using this compound as a Spectroscopic Tracer in Material Transport Studies

Spectroscopic tracers are substances that are added in small quantities to a system to monitor transport processes, such as diffusion or flow. Fluorescent dyes are often used for this purpose due to the high sensitivity of fluorescence detection.

While this compound is a colored dye, there is no information available in the searched literature regarding its use as a spectroscopic tracer for material transport studies. The suitability of a dye for this application depends on several factors, including its fluorescence quantum yield, photostability, and potential interactions with the system under study. Without specific research data on these properties for HC Blue no.17, its applicability as a spectroscopic tracer remains theoretical.

Probing Material Properties via Interactions with this compound

The spectroscopic response of a dye molecule is often sensitive to its immediate environment. This principle can be used to probe the properties of a host material by observing the changes in the dye's absorption or emission spectra upon incorporation into that material. Anthraquinone dyes have been used for this purpose in various contexts.

For example, the interaction of a new anthraquinone derivative with DNA was studied using fluorescence spectroscopy. nih.gov The changes in the dye's fluorescence upon binding to DNA provided insights into the binding mechanism and the thermodynamic parameters of the interaction. nih.gov This demonstrates how these dyes can act as molecular probes for biological systems.

In the field of liquid crystals, anthraquinone dyes are incorporated as "guest" molecules into a liquid crystal "host". nih.govacs.org The orientation and electronic behavior of the dye molecules are influenced by the liquid crystal matrix. nih.gov By studying the absorption spectra of the dye, information about the order and structure of the liquid crystal can be obtained. nih.gov Computational studies, such as those using density functional theory (DFT), can complement experimental results to understand the structure-property relationships in these guest-host systems. nih.govnih.gov

Table 2: Spectroscopic Properties of Selected Anthraquinone Dyes in Different Environments

| Dye | Environment | Absorption Max (λmax) | Notes |

|---|---|---|---|

| Solvent Red 111 | Ethanol | 500 nm | Narrow absorption range. researchgate.net |

| Solvent Blue 104 | Ethanol | 560-650 nm | Strong absorption in the blue region. researchgate.net |

| 1,5-bis(p-propylphenylamino)anthraquinone | Dichloromethane | 627 nm | Studied for guest-host liquid crystal applications. acs.org |

| 1-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | Not specified | 506 nm | A red, polymerizable anthraquinone dye. beilstein-journals.org |

| 1,4-bis((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | Not specified | 574, 618 nm | A blue, polymerizable anthraquinone dye. beilstein-journals.org |

This table presents data for various anthraquinone dyes to illustrate the range of spectroscopic properties within this class of compounds.

Given that this compound is an anthraquinone dye, it would theoretically be possible to use it as a spectroscopic probe. nih.gov Its cationic nature could lead to specific interactions with anionic materials, and any resulting changes in its UV-visible absorption spectrum could be used to characterize these interactions and the properties of the material itself. However, specific studies detailing the use of this compound for probing material properties were not identified in the reviewed literature.

Regulatory Science and Research on Environmental Monitoring of Hc Blue No. 17 Non Health Contexts

Development of Reference Materials and Certified Standards for HC Blue no. 17 Monitoring